2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline
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Overview
Description
2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline is a complex organic compound that features a quinazoline core substituted with a benzodioxole group and two chlorine atoms
Preparation Methods
The synthesis of 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Vinylation: The benzodioxole intermediate is then subjected to a vinylation reaction to introduce the ethenyl group.
Quinazoline Formation: The final step involves the condensation of the vinylated benzodioxole with a dichloroquinazoline precursor under specific reaction conditions, such as the presence of a base and a suitable solvent
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chlorine atoms on the quinazoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with specific binding sites, while the quinazoline core can inhibit enzyme activity by binding to the active site. This dual interaction can lead to the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline include:
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound features a benzodioxole group but lacks the quinazoline core and chlorine substitutions.
(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: This compound has a similar benzodioxole structure but differs in its aldehyde functional group and lack of chlorine atoms.
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound contains a benzodioxole group and an amine functional group, differing from the quinazoline structure.
The uniqueness of this compound lies in its combination of a benzodioxole group with a dichloroquinazoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922189-64-8 |
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Molecular Formula |
C17H10Cl2N2O2 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline |
InChI |
InChI=1S/C17H10Cl2N2O2/c18-11-3-4-13-12(8-11)17(19)21-16(20-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2 |
InChI Key |
MRZUSEBCXUXECT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)Cl)C(=N3)Cl |
Origin of Product |
United States |
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